molecular formula C5H9N3S B114487 4-((Methylamino)methyl)thiazol-2-amine CAS No. 144163-74-6

4-((Methylamino)methyl)thiazol-2-amine

Cat. No. B114487
M. Wt: 143.21 g/mol
InChI Key: MUNIKLGKGSDTJW-UHFFFAOYSA-N
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Description

“4-((Methylamino)methyl)thiazol-2-amine” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 only . The thiazole moiety has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .


Molecular Structure Analysis

The molecular structure of “4-((Methylamino)methyl)thiazol-2-amine” is characterized by a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Future Directions

The future directions for “4-((Methylamino)methyl)thiazol-2-amine” could involve the development of novel antimicrobial agents . Based on the biologically active heterocyclic quinoline and thiazole substituted, a series of novel α-aminophosphonates derivatives were designed and synthesized . These compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs . These results confirm that the synthesized compounds can be potential antimicrobial drugs candidates .

properties

IUPAC Name

4-(methylaminomethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-7-2-4-3-9-5(6)8-4/h3,7H,2H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNIKLGKGSDTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Methylamino)methyl)thiazol-2-amine

Synthesis routes and methods

Procedure details

4-(Chloromethyl)-1,3-thiazol-2-amine (490 mg, 2.65 mmol) was stirred in 40% aqueous methylamine (25 ml) overnight. The reaction mixture was evaporated. The residue was then purified via reverse phase HPLC to provide 4-[(methylamino)methyl]-1,3-thiazol-2-amine (55 mg, 15%). LCMS: (M+H)+: 144.0.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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